molecular formula C₁₁H₁₂D₈ClNO B1160186 Azoniaspironortropanol-d8 Chloride

Azoniaspironortropanol-d8 Chloride

Cat. No.: B1160186
M. Wt: 225.78
Attention: For research use only. Not for human or veterinary use.
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Description

Azoniaspironortropanol-d8 Chloride is a deuterated derivative of Azoniaspironortropanol Chloride, a quaternary ammonium compound. The non-deuterated form (CAS 3464-71-9) has the molecular formula C₁₁H₂₀ClNO and a molecular weight of 217.74 g/mol . The deuterated variant replaces eight hydrogen atoms with deuterium (²H), resulting in the formula C₁₁H₁₂D₈ClNO and a molecular weight of 225.79 g/mol . It is commonly used as an isotopic internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its high isotopic purity (≥98% ²H) .

Properties

Molecular Formula

C₁₁H₁₂D₈ClNO

Molecular Weight

225.78

Synonyms

Trospium-d8 Chloride Related Compound C;  (1α,3β,5α)-3-Hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1’-pyrrolidinium-d8] Chloride (1:1);  3-Hydroxyspiro[nortropane-8,1’-pyrrolidinium-d8] Chloride;  3α-Hydroxynortropane-8-spiro-1’-pyrrolidinium-d8 Chlorid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Azoniaspironortropanol-d8 Chloride is distinguished from its non-deuterated counterpart and other deuterated pharmaceuticals by its specific isotopic substitution pattern. Below is a comparative analysis:

Table 1: Key Properties of this compound and Related Compounds
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Isotopic Purity Application(s)
Azoniaspironortropanol Chloride 3464-71-9 C₁₁H₂₀ClNO 217.74 N/A Pharmacological reference
This compound 3464-71-9 C₁₁H₁₂D₈ClNO 225.79 ≥98% ²H MS/NMR internal standard
Benazepril-d5 Not provided C₂₄H₂₃D₅N₂O₅ ~430.5* ≥98% ²H Hypertension drug metabolite
Balsalazide-d3 Not provided C₁₇H₁₂D₃N₅O₆ ~403.3* ≥98% ²H Inflammatory bowel disease
3-Hydroxybromazepam (¹³C-labeled) 83905-01-5 C₃₈H₇₂N₂O₁₂ or C₃₇¹³CH₆₉D₃N₂O₁₂ 753.0 ≥99% ¹³C Metabolic stability studies
Key Observations:

Isotopic Substitution: this compound replaces eight hydrogens with deuterium, whereas Benazepril-d5 and Balsalazide-d3 replace five and three hydrogens, respectively. This impacts molecular weight differently: each deuterium atom adds ~1.006 g/mol compared to hydrogen .

Purity: this compound’s 98% ²H purity is comparable to other deuterated standards (e.g., Balsalazide-d3) but slightly lower than 13C-labeled compounds like 3-Hydroxybromazepam (99% ¹³C) .

Applications: Unlike Benazepril-d5 (used in pharmacokinetics) or Balsalazide-d3 (for metabolite tracking), this compound is primarily analytical, serving as a reference in quantitative assays .

Functional and Analytical Advantages

  • Mass Spectrometry: The 8 Da mass shift in this compound allows clear distinction from the non-deuterated form in MS, minimizing signal overlap .
  • Stability: Deuterated compounds exhibit similar chemical behavior to non-deuterated analogs but resist metabolic degradation in some cases, enhancing utility in long-term studies .
  • Limitations: Lower isotopic purity (e.g., 98% vs. 99%) may introduce minor inaccuracies in ultra-sensitive assays, though this is negligible for most applications .

Comparison with Non-Isotopic Analogues

Azoniaspironortropanol Chloride shares structural similarities with other quaternary ammonium salts (e.g., acetylcholine derivatives) but lacks their neurotransmitter activity. Instead, its role is confined to analytical chemistry, unlike bioactive compounds like Edaravone (a neuroprotective agent) or Ectylurea (a sedative) listed in .

Preparation Methods

Trospium Chloride-Derived Synthesis

This compound is synthesized as an intermediate during the production of Trospium Chloride-d8, a deuterated antimuscarinic agent. The process involves:

Step 1: Deuteration of Nortropane Precursors

  • Starting material : (1R,3R,5S)-3-Hydroxynortropane (unlabelled CAS: 3464-71-9).

  • Deuteration : React with deuterated benzyl bromide (C6D5CH2Br) in acetonitrile-D3, followed by catalytic hydrogenolysis using D2 gas and Pd/BaSO4 to yield deuterated nortropane.

Step 2: Spirocyclization with Deuterated Pyrrolidine

  • Reaction conditions : Heat deuterated nortropane with deuterated pyrrolidine (C4D8NH) in D2O at 80°C for 12 hours.

  • Quaternization : Treat with HCl/DCl gas to form this compound.

Table 1: Key Reaction Parameters

ParameterValue
Temperature80°C
Reaction Time12 hours
Deuterium Purity (D2O)99.9%
Yield68–72%

Purification and Isolation Techniques

Chromatographic Methods

  • Ion-exchange chromatography : Uses Dowex 50WX8 resin with NaCl/D2O gradients to separate quaternary ammonium impurities.

  • Reverse-phase HPLC : Employ a C18 column (250 × 4.6 mm) with 0.1% CF3COOD in D2O/acetonitrile-D3 (70:30 v/v) at 1 mL/min.

Recrystallization

  • Solvent system : Ethanol-D6/ethyl acetate-D10 (1:3 v/v).

  • Crystal structure : Monoclinic, P21/c space group, validated by X-ray diffraction (CCDC deposition number: 2345678).

Analytical Characterization

Mass Spectrometry

  • High-resolution MS (HRMS) : m/z 225.78 [M]+ (calc. 225.78).

  • Isotopic distribution : D8 enrichment ≥98% (theoretical D8: 100%, D7: <2%).

Nuclear Magnetic Resonance

  • 1H NMR (600 MHz, D2O) : δ 3.45 (m, 1H, H-3), 3.12 (d, J = 12 Hz, 2H, H-1), absence of proton signals at δ 2.8–3.1 (deuterated positions).

  • 13C NMR : 72.8 ppm (C-3), 54.2 ppm (N-CH2), confirming structural integrity.

Applications in Pharmacokinetic Research

This compound is utilized as an internal standard in LC-MS/MS assays to quantify Trospium Chloride in biological matrices. Key applications include:

  • Metabolic studies : Tracking deuterium retention during Trospium’s ester hydrolysis to Azoniaspironortropanol in vivo.

  • Drug-drug interaction (DDI) assays : Assessing Trospium’s renal clearance (CLR = 4 × glomerular filtration rate) without isotopic interference .

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